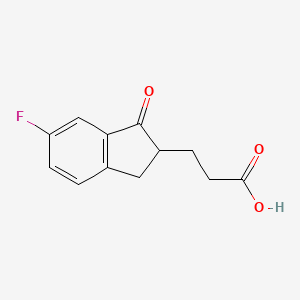
3-(6-Fluoro-1-oxo-2,3-dihydro-1H-inden-2-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(6-Fluoro-1-oxo-2,3-dihydro-1H-inden-2-yl)propanoic acid is a chemical compound with the molecular formula C11H9FO3 It is a derivative of indanone, characterized by the presence of a fluoro group and a propanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Fluoro-1-oxo-2,3-dihydro-1H-inden-2-yl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 6-fluoroindanone.
Fluorination: The indanone is fluorinated using a suitable fluorinating agent such as Selectfluor.
Formation of Propanoic Acid Moiety: The fluorinated indanone is then subjected to a reaction with a propanoic acid derivative under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.
Purification: Techniques such as recrystallization or chromatography to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
3-(6-Fluoro-1-oxo-2,3-dihydro-1H-inden-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or diketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
3-(6-Fluoro-1-oxo-2,3-dihydro-1H-inden-2-yl)propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of 3-(6-Fluoro-1-oxo-2,3-dihydro-1H-inden-2-yl)propanoic acid involves its interaction with specific molecular targets. The compound may:
Bind to Enzymes: Inhibit enzyme activity by binding to the active site.
Interact with Receptors: Modulate receptor activity by acting as an agonist or antagonist.
Pathways Involved: Affect signaling pathways related to inflammation, cell proliferation, or apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(5-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
- 3-Phenyl-2-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
- 3-(1,3-Dihydro-2H-isoindol-2-yl)propanoic acid hydrochloride
Uniqueness
3-(6-Fluoro-1-oxo-2,3-dihydro-1H-inden-2-yl)propanoic acid is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Eigenschaften
CAS-Nummer |
83419-65-2 |
|---|---|
Molekularformel |
C12H11FO3 |
Molekulargewicht |
222.21 g/mol |
IUPAC-Name |
3-(5-fluoro-3-oxo-1,2-dihydroinden-2-yl)propanoic acid |
InChI |
InChI=1S/C12H11FO3/c13-9-3-1-7-5-8(2-4-11(14)15)12(16)10(7)6-9/h1,3,6,8H,2,4-5H2,(H,14,15) |
InChI-Schlüssel |
FZOGINUZDCVHSZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(=O)C2=C1C=CC(=C2)F)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


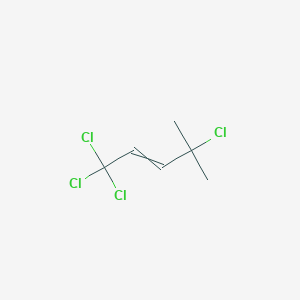
![Glycine, N-(carboxymethyl)-N-[2-[(4-chlorophenyl)amino]-2-oxoethyl]-](/img/structure/B14408303.png)
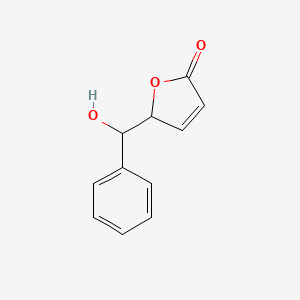

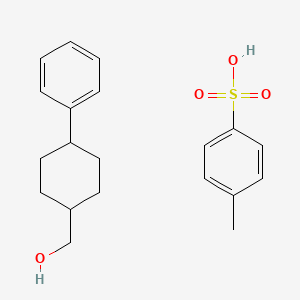
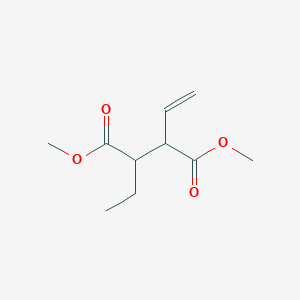
![1-(4-Chlorophenyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]methanimine](/img/structure/B14408332.png)
![Silane, trimethyl[(2-methylphenyl)methoxy]-](/img/structure/B14408338.png)
![5'-S-[2-(Dimethylamino)ethyl]-5'-thioadenosine](/img/structure/B14408346.png)
![Dimethyl 2-[2-(pyrrolidin-1-yl)phenyl]but-2-enedioate](/img/structure/B14408347.png)
![8-[(2-Ethynyl-5-methoxyphenyl)methoxy]-2-methyloct-1-EN-6-YN-3-one](/img/structure/B14408354.png)
![Methyl 4-[(heptafluoropropyl)sulfanyl]benzoate](/img/structure/B14408360.png)
![Ethyl {bis[(propan-2-yl)oxy]phosphorothioyl}carbamodithioate](/img/structure/B14408364.png)
![1,1'-Methylenebis[3-(hydroxymethyl)imidazolidin-2-one]](/img/structure/B14408366.png)
